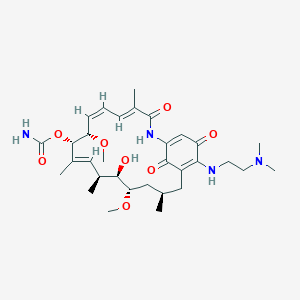

4,5-Dihydrogeldanamycin

Description

Propriétés

Key on ui mechanism of action |

Alvespimycin inhibits HSP90 and its regulation of correct folding and function of many cellular signalling proteins, which are referred to as Hsp90 client proteins. These client proteins are also referred to as oncoproteins and include Her-2, EGFR, Akt, Raf-1, p53, Bcr-Abl, Cdk4, Cdk6 and steroid receptors that are involved in cellular signalling pathways that drive cellular proliferation and counteract apoptosis. They are often over-expressed or mutated in tumors, and contribute to cancer progression and therapy resistance [A19244 ]. Alvespimycin promotes an anticancer activity by disrupting Hsp90's chaperone function and inducing the proteasomal degradation of oncoproteins. It is shown to reduce the levels of CDK4 and ERBB2 [A19243]. |

|---|---|

Numéro CAS |

150270-08-9 |

Formule moléculaire |

C29H42N2O9 |

Poids moléculaire |

562.7 g/mol |

Nom IUPAC |

[(4E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,10,18-tetraen-9-yl] carbamate |

InChI |

InChI=1S/C29H42N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h9,13-15,17,22-24,26,33H,8,10-12H2,1-7H3,(H2,30,36)(H,31,35)/b16-9+,18-13+/t15-,17+,22+,23+,24-,26+/m1/s1 |

Clé InChI |

JRZJKWGQFNTSRN-UTWVXPODSA-N |

SMILES isomérique |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC |

SMILES canonique |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC |

Autres numéros CAS |

467214-20-6 |

Solubilité |

Soluble |

Synonymes |

17-(dimethylaminoethylamino)-17-demethoxy-geldanamycin 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin 17-desmethoxy-17-n,n-dimethylaminoethylamino-geldanamycin 17-dimethylaminoethylamino-17-demethoxy-geldanamycin 17-DMAG 17DMAG alvespimycin KOS 1022 KOS-1022 KOS1022 NSC 707545 NSC707545 |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Hsp90 Inhibition by 4,5-Dihydrogeldanamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved and ubiquitously expressed molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1][2] It facilitates the proper folding, stability, and activation of a diverse array of "client" proteins, many of which are integral components of signaling pathways that are frequently dysregulated in cancer and other diseases.[1][3] The chaperone function of Hsp90 is intrinsically coupled to its ATPase activity; the binding and hydrolysis of ATP drive a dynamic conformational cycle that is essential for client protein maturation and release.[1][2] Inhibition of Hsp90's ATPase activity disrupts this cycle, leading to the misfolding and subsequent degradation of client proteins, primarily through the ubiquitin-proteasome pathway.[4][5] This simultaneous disruption of multiple critical signaling pathways makes Hsp90 an attractive therapeutic target, particularly in oncology.[1][6]

4,5-Dihydrogeldanamycin, a derivative of the ansamycin antibiotic geldanamycin, is a potent inhibitor of Hsp90.[7][8] This technical guide provides an in-depth exploration of the mechanism by which this compound inhibits Hsp90 function, complete with quantitative data, detailed experimental protocols, and visual representations of the key molecular events and experimental workflows.

Mechanism of Action of this compound

The primary mechanism by which this compound and other ansamycin analogues inhibit Hsp90 is through direct, competitive binding to the N-terminal ATP-binding pocket of the chaperone.[4][9] This action locks Hsp90 in a conformation that is incompatible with its chaperone function, ultimately leading to the degradation of its client proteins.

Binding to the N-terminal ATP-Binding Pocket

Hsp90 is a homodimer, with each protomer consisting of three main domains: an N-terminal domain (NTD), a middle domain (MD), and a C-terminal domain (CTD).[2][10] The NTD contains a highly conserved ATP-binding site, which is the target for this compound.[11][12] The binding of this compound to this pocket is highly specific and is characterized by a unique bent conformation of the inhibitor within the binding site.[9] This high-affinity interaction competitively inhibits the binding of ATP, which is essential for the conformational changes required for the Hsp90 chaperone cycle.[9][13]

Inhibition of ATPase Activity

The chaperone cycle of Hsp90 is powered by the hydrolysis of ATP to ADP.[1][14] By occupying the ATP-binding pocket, this compound directly inhibits the ATPase activity of Hsp90.[4][15] This inhibition stalls the chaperone cycle, preventing the release of client proteins and co-chaperones.[16] The Hsp90-client protein complex is then recognized by the cellular quality control machinery, leading to its degradation.

Client Protein Degradation

The sustained inhibition of Hsp90's chaperone function by this compound leads to the destabilization and subsequent degradation of a wide range of client proteins.[6][17] These client proteins are often critical for cell growth, proliferation, and survival, and include various kinases, transcription factors, and steroid hormone receptors.[3][18] The degradation of these proteins is primarily mediated by the ubiquitin-proteasome pathway.[5][19] The Hsp90-client protein complex, stalled by the inhibitor, is recognized by E3 ubiquitin ligases, such as CHIP (carboxy-terminus of Hsp70-interacting protein), which tag the client protein for proteasomal degradation.[5][19]

Quantitative Data

The interaction of this compound and other ansamycins with Hsp90, and the functional consequences of this interaction, have been quantified in numerous studies. The following tables summarize key quantitative data.

| Inhibitor | Target | Assay Type | Parameter | Value | Reference |

| Geldanamycin | Hsp90 | ATPase Activity | IC₅₀ | Varies by assay | [20] |

| 17-AAG | Hsp90 | Binding Affinity | Kd | ~100-fold higher affinity in tumor cells | [21] |

| SNX-2112 | Hsp90N | Binding Affinity | Kd | 14.10 ± 1.60 nM | [22] |

| SNX-2112 | A549 cells | Cell Viability | IC₅₀ | 0.50 ± 0.01 μM | [22] |

| SNX-2112 | H1299 cells | Cell Viability | IC₅₀ | 1.14 ± 1.11 μM | [22] |

| SNX-2112 | H1975 cells | Cell Viability | IC₅₀ | 2.36 ± 0.82 μM | [22] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Hsp90 Chaperone Cycle and Inhibition by this compound

References

- 1. Hsp90: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic and diagnostic implications of Hsp90 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of heat shock protein 90 function by ansamycins causes the morphological and functional differentiation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic and Biochemical Analysis of p23 and Ansamycin Antibiotics in the Function of Hsp90-Dependent Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ansamycin inhibitors of Hsp90: nature's prototype for anti-chaperone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. Structure, Function, and Regulation of the Hsp90 Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hsp90 - Wikipedia [en.wikipedia.org]

- 13. ATP binding and hydrolysis are essential to the function of the Hsp90 molecular chaperone in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Polypeptide release by Hsp90 involves ATP hydrolysis and is enhanced by the co-chaperone p23 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Geldanamycin-induced PCNA degradation in isolated Hsp90 complex from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dihydrogeldanamycin

Introduction

4,5-Dihydrogeldanamycin is a benzoquinone ansamycin antibiotic and a reduced form of its more widely studied counterpart, geldanamycin. Like other members of the ansamycin family, it is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenic signaling pathways. By inhibiting Hsp90, this compound can induce the degradation of these client proteins, leading to the suppression of tumor growth. This guide provides a technical overview of the synthesis and characterization of this compound for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: fermentative production by Streptomyces hygroscopicus and chemical synthesis, typically as an intermediate in the total synthesis of geldanamycin.

Fermentative Production and Isolation

Streptomyces hygroscopicus is a known producer of geldanamycin and its analogs. A generalized protocol for the fermentative production and isolation of this compound is presented below. Optimization of media components and fermentation parameters is critical for maximizing yield.

Experimental Protocol: Fermentation and Isolation (Generalized)

-

Inoculum Preparation: A seed culture of Streptomyces hygroscopicus is prepared by inoculating a suitable liquid medium (e.g., containing soluble starch, yeast extract, and peptone) and incubating for 48-72 hours at 28-30°C with agitation.

-

Production Fermentation: The seed culture is transferred to a larger production fermenter containing a nutrient-rich medium. The production medium often contains a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., soybean meal, ammonium sulfate), and essential minerals. Fermentation is carried out for 5-7 days under controlled conditions of temperature (28-30°C), pH (6.5-7.5), and aeration.

-

Harvesting and Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. This compound, being intracellular, is extracted from the mycelial cake using an organic solvent such as ethyl acetate or acetone.

-

Purification: The crude extract is concentrated under reduced pressure. The residue is then subjected to a series of chromatographic purification steps. This may include column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield purified this compound.

Experimental Workflow: Fermentation and Isolation

Caption: Generalized workflow for the fermentative production and isolation of this compound.

Chemical Synthesis

This compound is a key intermediate in the total synthesis of geldanamycin. The final step in these syntheses often involves the deprotection of a precursor to yield the dihydro form, which is then oxidized to geldanamycin. A conceptual protocol for its synthesis is outlined below.

Experimental Protocol: Chemical Synthesis (Conceptual)

-

Precursor Synthesis: The synthesis begins with the construction of the ansa chain and the aromatic core through a series of organic reactions, including asymmetric synthesis to establish the correct stereochemistry.

-

Macrolactamization: The ansa chain and aromatic core are joined via macrolactamization to form the characteristic macrocyclic structure.

-

Deprotection to Dihydrogeldanamycin: In the final steps, protecting groups on the hydroquinone moiety are removed. For instance, benzyl ethers can be cleaved using a Lewis acid like aluminum chloride (AlCl₃) in the presence of a scavenger such as anisole. This step yields this compound.

-

Purification: The crude product is purified by column chromatography to isolate this compound. It is important to note that this compound is susceptible to oxidation to geldanamycin, especially in the presence of air and catalysts.

Characterization of this compound

A comprehensive characterization of this compound would involve a suite of spectroscopic and analytical techniques to confirm its structure, purity, and identity. While specific data is not publicly available, the following table outlines the expected characterization methods and the information they would provide.

| Technique | Information Provided |

| ¹H NMR | Provides information on the number and chemical environment of protons, confirming the structure of the ansa chain and aromatic ring. |

| ¹³C NMR | Determines the number of unique carbon atoms and their chemical environments, complementing the ¹H NMR data for full structural elucidation. |

| Mass Spectrometry | Confirms the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups such as hydroxyl (-OH), amine (-NH), carbonyl (C=O), and carbon-carbon double bonds (C=C). |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for its quantification. |

| Optical Rotation | Measures the rotation of plane-polarized light, which is a characteristic physical property for chiral molecules like this compound. |

Mechanism of Action: Hsp90 Inhibition

This compound exerts its biological activity by inhibiting Heat Shock Protein 90 (Hsp90). The hydroquinone moiety is crucial for its high-affinity binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. Many of these client proteins are key drivers of cancer cell proliferation, survival, and angiogenesis.

Signaling Pathway: Hsp90 Inhibition and Client Protein Degradation

Caption: Inhibition of Hsp90 by this compound leads to client protein degradation.

Conclusion

This compound is a promising Hsp90 inhibitor with potential therapeutic applications. While detailed public data on its synthesis and characterization are scarce, this guide provides a foundational understanding based on related compounds. Further research is needed to establish optimized and scalable synthesis protocols and to fully characterize this molecule to support its development as a potential therapeutic agent. The methodologies and pathways described herein offer a starting point for researchers interested in exploring the therapeutic potential of this and other ansamycin antibiotics.

An In-Depth Technical Guide to 4,5-Dihydrogeldanamycin: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dihydrogeldanamycin, a direct biosynthetic precursor to the potent Hsp90 inhibitor, geldanamycin. The document details its discovery through genetic engineering of Streptomyces hygroscopicus, outlines its chemical synthesis, and places it within the broader historical context of ansamycin antibiotics. While specific quantitative biological data for this compound is limited in publicly available literature, this guide extrapolates its expected biological activity based on the well-established mechanism of action of geldanamycin and its analogues. Detailed experimental protocols for the evaluation of compounds in this class are provided, alongside visualizations of the key signaling pathways affected by Hsp90 inhibition. This guide serves as a foundational resource for researchers interested in the continued exploration of geldanamycin-based Hsp90 inhibitors for therapeutic development.

Discovery and Historical Context

The Ansamycin Family and the Discovery of Geldanamycin

Geldanamycin is a naturally occurring benzoquinone ansamycin antibiotic that was first isolated in 1970 from the bacterium Streptomyces hygroscopicus.[1] Initially investigated for its antimicrobial properties, its profound anticancer potential was realized with the discovery that it specifically targets and inhibits Heat Shock Protein 90 (Hsp90).[2][3] Hsp90 is a molecular chaperone crucial for the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins that drive cancer progression.[4][5] This discovery positioned geldanamycin as a lead compound for the development of a new class of anticancer agents.

The Emergence of this compound

The direct discovery of this compound is a result of advancements in the understanding of the geldanamycin biosynthetic pathway. It was identified as a key intermediate in the production of geldanamycin. Specifically, this compound was isolated from a genetically engineered mutant strain of Streptomyces hygroscopicus 17997. In this strain, the gdmP gene, which encodes a cytochrome P450 monooxygenase responsible for the C-4,5 oxidation step in the final stages of geldanamycin biosynthesis, was inactivated. This inactivation led to the accumulation and subsequent isolation of this compound.

Chemical Synthesis

While the primary source of this compound has been through fermentation of genetically modified bacteria, a chemical synthesis route has also been described as a late-stage step in the total synthesis of geldanamycin. The total synthesis of geldanamycin is a multi-step process, and in one reported enantioselective synthesis, dihydrogeldanamycin is generated as the penultimate product. The final step involves the oxidation of the 4,5-dihydro moiety to the corresponding quinone of geldanamycin.[1]

A general representation of this final synthetic step is the deprotection of protected hydroquinone intermediates to yield dihydrogeldanamycin, which is then oxidized. For instance, the deprotection of diisopropyl and benzyl ethers from a precursor molecule can be accomplished using a Lewis acid such as aluminum chloride (AlCl₃) in the presence of a cation scavenger like anisole. The resulting dihydrogeldanamycin is then immediately oxidized to geldanamycin, for example, using catalytic palladium on carbon in the presence of air.[1]

Mechanism of Action: Hsp90 Inhibition

As a direct precursor to geldanamycin, this compound is presumed to exert its biological effects through the same mechanism: the inhibition of Hsp90. The ansamycin class of Hsp90 inhibitors binds to the highly conserved N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding prevents the conformational changes required for Hsp90's chaperone activity.[3]

The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of a multitude of Hsp90 client proteins. These client proteins include critical components of oncogenic signaling pathways, such as:

-

Receptor Tyrosine Kinases: HER2, EGFR

-

Serine/Threonine Kinases: Akt, Raf-1

-

Transcription Factors: Mutant p53

By simultaneously targeting multiple key drivers of tumor growth and survival, Hsp90 inhibitors represent a powerful strategy in cancer therapy.[6]

Quantitative Biological Data

While extensive quantitative data for geldanamycin and its clinically evaluated derivatives like 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin) are available, specific IC₅₀ values for this compound are not widely reported in the public domain. However, given its structural identity to geldanamycin, barring the C4-C5 double bond, its biological activity is expected to be of a similar order of magnitude. The tables below summarize the reported cytotoxic and Hsp90 inhibitory activities of geldanamycin and its key analogues for comparative context.

Table 1: Cytotoxicity of Geldanamycin and Analogues against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| Geldanamycin | SKBR3 | Breast Cancer | ~0.02 |

| Geldanamycin | MCF-7 | Breast Cancer | ~0.1 |

| 17-AAG | SKBR3 | Breast Cancer | ~0.05 |

| 17-AAG | MCF-7 | Breast Cancer | ~0.2 |

| 17-DMAG | MDA-MB-231 | Breast Cancer | 0.06 |

Note: IC₅₀ values can vary depending on the assay conditions and cell line.

Table 2: Hsp90 Inhibitory Activity of Geldanamycin and Analogues

| Compound | Assay Type | IC₅₀ (µM) |

| Geldanamycin | Hsp90 ATPase Assay | 4.8 |

| 17-AAG | Hsp90 Binding Assay | ~0.005 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of geldanamycin and its analogues. These protocols are standard for the characterization of Hsp90 inhibitors and are directly applicable to the study of this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell lines (e.g., MCF-7, SK-BR-3)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Hsp90 ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-hydrolyzing activity of Hsp90.

Materials:

-

Recombinant human Hsp90α

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂

-

ATP solution (1 mM)

-

Malachite Green Reagent

-

This compound (or other test compounds)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

-

Add 20 µL of Hsp90 solution (final concentration ~0.5 µ g/well ) to each well except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATP solution (final concentration 200 µM).

-

Incubate the plate at 37°C for 90 minutes.

-

Stop the reaction by adding 150 µL of Malachite Green Reagent.

-

Incubate at room temperature for 15 minutes to allow color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC₅₀ value.

Western Blot Analysis of Hsp90 Client Protein Degradation

This method is used to confirm the mechanism of action by observing the degradation of known Hsp90 client proteins.[7][8]

Materials:

-

Cancer cell lines

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-HER2, anti-Akt, anti-Raf-1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for 24 hours.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to quantify the degradation of client proteins relative to a loading control (e.g., β-actin).

Signaling Pathways and Visualizations

Inhibition of Hsp90 by this compound is expected to disrupt multiple oncogenic signaling pathways simultaneously. The diagrams below, generated using the DOT language, illustrate the central role of Hsp90 and the consequences of its inhibition.

Figure 1: The Hsp90 chaperone cycle and its inhibition by this compound.

Figure 2: Inhibition of Hsp90 by this compound leads to the degradation of key client proteins and the disruption of downstream oncogenic signaling pathways.

Figure 3: A logical workflow for the experimental evaluation of this compound.

Conclusion

This compound represents a key biosynthetic intermediate in the production of geldanamycin and a valuable tool for understanding the structure-activity relationships of ansamycin-based Hsp90 inhibitors. While it has not been as extensively studied as its oxidized counterpart or its semi-synthetic derivatives, its discovery has provided important insights into the biosynthesis of this important class of natural products. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the further investigation of this compound and other novel Hsp90 inhibitors. Future studies focusing on the detailed quantitative biological characterization of this compound are warranted to fully elucidate its therapeutic potential.

References

- 1. Total Synthesis of the Hsp90 Inhibitor Geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biochemical and Biophysical Properties of 4,5-Dihydrogeldanamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dihydrogeldanamycin, a derivative of the benzoquinone ansamycin antibiotic geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). By targeting the N-terminal ATP-binding pocket of Hsp90, it disrupts the chaperone's function, leading to the degradation of a multitude of oncogenic client proteins. This technical guide provides a comprehensive overview of the biochemical and biophysical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of this and related Hsp90 inhibitors.

Introduction

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a crucial role in the conformational maturation, stability, and activity of a wide array of client proteins.[1][2] Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer, making Hsp90 an attractive target for cancer therapy.[3][4] Geldanamycin was one of the first natural products identified as a potent Hsp90 inhibitor.[5][6] However, its clinical development has been hampered by issues of hepatotoxicity and poor solubility.[5]

This compound is a semi-synthetic analog of geldanamycin in which the double bond at the 4,5-position of the ansa chain has been reduced. This modification has been shown to reduce toxicity and improve aqueous solubility compared to the parent compound, renewing interest in its potential as a therapeutic agent.[5] This guide will delve into the specific properties of this compound, providing a foundation for its further investigation.

Biochemical and Biophysical Properties

The defining characteristic of this compound is its ability to bind to the N-terminal ATP-binding pocket of Hsp90, thereby competitively inhibiting its ATPase activity.[7][8] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins.[5]

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize known data for this compound and related compounds to provide a comparative context.

Table 1: Hsp90 Binding Affinity and ATPase Inhibition

| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| Geldanamycin | Hsp90 | Fluorescence Polarization | ~20 | - | [9] |

| Geldanamycin | Hsp90 | Isothermal Titration Calorimetry | ~1200 | - | |

| 4,5-Dihydro-19-SMe-geldanamycin | Hsp90 | Not Specified | Not Reported | Decreased potency vs. Geldanamycin | [5] |

| 17-AAG | Hsp90 | Fluorescence Polarization | ~30 | - | |

| 17-DMAG | Hsp90 | Not Specified | - | ~32 |

Note: Data for closely related compounds are provided for comparative purposes where direct data for this compound is unavailable.

Table 2: In Vitro Cytotoxicity

| Compound | Cell Line | IC50 (µM) | Reference |

| Geldanamycin | Healthy HepG2 cells | 0.59 | [5] |

| 4,5-Dihydro-19-glycine-geldanamycin | Healthy HepG2 cells | 302 | [5] |

| Geldanamycin | MDA-MB-468 (Breast Cancer) | ~0.05 | [5] |

| 17-AAG | SKBr3 (Breast Cancer) | ~0.04 | |

| This compound derivative (KOSN1559) | SKBr3 (Breast Cancer) | 20-25 times less potent than Geldanamycin | [9] |

Note: The cytotoxicity of this compound derivatives is significantly lower in non-cancerous cells compared to geldanamycin, indicating a potentially improved therapeutic window.[5]

Table 3: Physicochemical Properties

| Property | Geldanamycin | 4,5-Dihydro-4-hydroxy-1'-methoxy-2'-oxopentyl-geldanamycin | Reference |

| Aqueous Solubility | 2-7 µg/mL | 7705 µg/mL | [5] |

Note: The increased water solubility of 4,5-dihydro derivatives is a key advantage over the parent compound.[5]

Mechanism of Action: Hsp90 Inhibition

The primary mechanism of action of this compound is the inhibition of Hsp90. This process can be broken down into several key steps:

-

Binding to the N-terminal ATP Pocket: this compound binds to the N-terminal domain of Hsp90, a site that is also responsible for binding and hydrolyzing ATP.[7][8]

-

Inhibition of ATPase Activity: This binding event competitively inhibits the intrinsic ATPase activity of Hsp90.[8] ATP hydrolysis is essential for the conformational changes required for the Hsp90 chaperone cycle to process client proteins.[7]

-

Disruption of the Chaperone Cycle: With its ATPase activity blocked, Hsp90 is trapped in a non-functional conformation. This prevents the proper folding, stabilization, and activation of its client proteins.[7]

-

Client Protein Degradation: Hsp90 client proteins, which include a host of oncoproteins such as HER2, Raf-1, and Akt, become destabilized.[1][2][10] These unfolded or misfolded proteins are then recognized by the cellular quality control machinery, leading to their ubiquitination and subsequent degradation by the proteasome.[5]

-

Induction of Heat Shock Response: The inhibition of Hsp90 can also lead to the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins, such as Hsp70 and Hsp27.[4][5]

Signaling Pathway Diagram

References

- 1. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. To fold or not to fold: modulation and consequences of Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 格尔德霉素,吸水链霉菌 A benzoquinoid antibiotic that inhibits p60c-src tyrosine kinase and c-myc gene expression in murine lymphoblastoma cells. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Effects of inhibitors on Hsp90's conformational dynamics, cochaperone and client interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Molecular Ballet: An In-depth Technical Guide to the Interaction of 4,5-Dihydrogeldanamycin with the Hsp90 ATP-binding Pocket

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular interactions between 4,5-Dihydrogeldanamycin, a derivative of the potent Hsp90 inhibitor Geldanamycin, and the ATP-binding pocket of Heat Shock Protein 90 (Hsp90). As a critical molecular chaperone, Hsp90 is implicated in the stability and function of a multitude of client proteins, many of which are key drivers of oncogenesis. Consequently, the inhibition of Hsp90 represents a promising therapeutic strategy in cancer. This document details the quantitative binding data, experimental methodologies for studying this interaction, and the downstream effects on critical signaling pathways.

Quantitative Binding Affinity

The binding of ansamycin-based inhibitors like this compound to the N-terminal ATP-binding pocket of Hsp90 is a high-affinity interaction that competitively inhibits the binding of ATP, thereby disrupting the chaperone's function. While specific thermodynamic and kinetic data for this compound is not extensively published, a closely related derivative, KOSN1559 (2-demethyl-4,5-dihydro-17-demethoxy-21-desoxy derivative of Geldanamycin), has been shown to bind to Hsp90 with a dissociation constant (Kd) of 16 nM.[1] This represents a significantly higher affinity than that of Geldanamycin and its more common derivative, 17-AAG, highlighting the potent inhibitory potential of the 4,5-dihydro scaffold.[1]

For comparison, the binding affinity of Geldanamycin for Hsp90 has been reported with Kd values ranging from the low nanomolar to the micromolar range, with some studies indicating a slow-tight binding behavior.[2]

| Compound | Binding Parameter | Value | Reference |

| KOSN1559 (this compound derivative) | Kd | 16 nM | [1] |

| Geldanamycin | Kd | ~1.2 µM | [1] |

| Geldanamycin | Kd (in MCF-7 cell lysate, 0.5h equilibration) | 1 µM | [2] |

| Geldanamycin | Kd (in MCF-7 cell lysate, 24h equilibration) | 0.03 µM | [2] |

| 17-AAG | IC50 (Her2 degradation) | 31 nM | [1] |

Experimental Protocols

The characterization of the interaction between this compound and Hsp90 can be achieved through a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay for Binding Affinity

This competitive assay measures the displacement of a fluorescently labeled Hsp90 ligand by the test compound (this compound).

-

Objective: To determine the inhibitory constant (Ki) or IC50 value of this compound for Hsp90.

-

Materials:

-

Purified recombinant human Hsp90α.

-

Fluorescently labeled Geldanamycin (e.g., BODIPY-Geldanamycin or FITC-Geldanamycin).[3]

-

This compound.

-

Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT.

-

Black, low-binding 384-well plates.

-

-

Procedure:

-

A solution of Hsp90α (e.g., 30 nM) and the fluorescent probe (e.g., 5 nM GM-BODIPY) is prepared in the assay buffer.[4]

-

Serial dilutions of this compound are prepared in the assay buffer.

-

In the 384-well plate, add the Hsp90α/probe solution to each well.

-

Add the serially diluted this compound to the wells. Include wells with no inhibitor (maximum polarization) and wells with a saturating concentration of a known Hsp90 inhibitor like Geldanamycin (minimum polarization).

-

Incubate the plate at room temperature for a predetermined time (e.g., 2-5 hours) to reach equilibrium.[3]

-

Measure the fluorescence polarization using a suitable plate reader.

-

Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction.

-

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-Hsp90 interaction.

-

Materials:

-

Highly purified and concentrated recombinant human Hsp90α.

-

This compound of high purity.

-

ITC Buffer: A buffer in which both the protein and ligand are stable and soluble (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2). The ligand should be dissolved in the same buffer as the protein to minimize heats of dilution.

-

Isothermal Titration Calorimeter.

-

-

Procedure:

-

Thoroughly dialyze the Hsp90α protein against the ITC buffer.

-

Prepare a solution of Hsp90α (e.g., 10-20 µM) in the ITC buffer and load it into the sample cell of the calorimeter.

-

Prepare a solution of this compound (e.g., 100-200 µM) in the final dialysis buffer and load it into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.

-

Perform an initial injection to account for any initial dilution effects, followed by a series of injections of the ligand into the protein solution.

-

Record the heat changes after each injection.

-

Integrate the raw data to obtain the heat released or absorbed per injection and plot this against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

-

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the this compound-Hsp90 complex, revealing the precise molecular interactions.

-

Objective: To elucidate the atomic-level details of the binding of this compound to the Hsp90 ATP-binding pocket.

-

Materials:

-

Highly purified and crystallizable Hsp90 N-terminal domain (Hsp90-NTD).

-

This compound.

-

Crystallization screens and reagents.

-

X-ray diffraction equipment.

-

-

Procedure:

-

Co-crystallization: Mix the purified Hsp90-NTD with a molar excess of this compound and set up crystallization trials using various screens and conditions (e.g., hanging drop or sitting drop vapor diffusion).

-

Soaking: Alternatively, grow apo-Hsp90-NTD crystals and then soak them in a solution containing this compound.[5]

-

Optimize the crystallization conditions to obtain diffraction-quality crystals.

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement with a known Hsp90-NTD structure.

-

Refine the structure and build the this compound molecule into the electron density map.

-

Analyze the final structure to identify key hydrogen bonds, hydrophobic interactions, and other molecular contacts between the inhibitor and the protein.

-

Signaling Pathways and Downstream Effects

The inhibition of Hsp90's ATPase activity by this compound prevents the conformational changes necessary for the chaperone to process its client proteins. This leads to the misfolding and subsequent degradation of these client proteins, many of which are crucial components of oncogenic signaling pathways.

Hsp90 Chaperone Cycle

The Hsp90 chaperone cycle is a dynamic, ATP-dependent process. The binding of this compound to the N-terminal ATP pocket traps Hsp90 in an open conformation, preventing the transition to the closed, ATP-bound state required for client protein activation. This disruption of the cycle leads to the ubiquitination and proteasomal degradation of Hsp90 client proteins.

Caption: Disruption of the Hsp90 chaperone cycle by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Akt is a key client protein of Hsp90. Inhibition of Hsp90 by this compound leads to the degradation of Akt, thereby inhibiting downstream signaling through mTOR and its effectors, ultimately leading to decreased cell proliferation and increased apoptosis.[6]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Key components of this pathway, including Raf and MEK, are Hsp90 client proteins. By inducing the degradation of these kinases, this compound can effectively block signal transduction through this pathway, contributing to its anti-cancer effects.

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

This compound represents a potent inhibitor of Hsp90, targeting its N-terminal ATP-binding pocket with high affinity. This interaction disrupts the essential chaperone function of Hsp90, leading to the degradation of numerous client proteins that are critical for cancer cell survival and proliferation. The consequent inhibition of key signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK cascades, underscores the therapeutic potential of this compound and its derivatives in oncology. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this promising class of anti-cancer agents.

References

- 1. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation accelerates geldanamycin-induced Akt degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of 4,5-Dihydrogeldanamycin and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 4,5-dihydrogeldanamycin and its derivatives, potent inhibitors of Heat Shock Protein 90 (Hsp90). The document details the methodologies used for structural elucidation, presents key structural and activity data, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Geldanamycin, a natural product benzoquinone ansamycin, is a potent inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[1] However, its clinical utility has been hampered by issues such as hepatotoxicity and poor solubility.[2] The reduction of the C4-C5 double bond to yield this compound, along with other derivatizations, represents a key strategy to mitigate these liabilities while retaining or even improving Hsp90 inhibitory activity. A thorough understanding of the three-dimensional structure of these compounds is paramount for rational drug design and the development of next-generation Hsp90 inhibitors with enhanced therapeutic profiles.

This guide focuses on the principal techniques employed for the structural characterization of this compound and its analogs, namely X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. It also provides a compilation of quantitative data on their biological activity and outlines the key signaling pathways affected by their mechanism of action.

Structural Elucidation Methodologies

The determination of the precise three-dimensional arrangement of atoms in this compound and its derivatives is crucial for understanding their interaction with the Hsp90 ATP-binding pocket and for guiding further chemical modifications. The primary techniques for this are X-ray crystallography and NMR spectroscopy.

X-ray Crystallography

X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state. This technique is invaluable for determining absolute configuration and for visualizing detailed intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization:

-

Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures thereof) to near saturation.

-

Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or slow cooling to induce crystal growth. The choice of solvent and technique is critical and often requires extensive screening. Crystals should ideally be single, well-formed, and of sufficient size (typically >0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize radiation damage and thermal vibrations.

-

Place the crystal in a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction pattern (a series of reflections at different angles) using an area detector (e.g., CCD or CMOS).

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration of reflection intensities and correction for experimental factors).

-

Determine the unit cell parameters and space group.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the model against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Validate the final structure for geometric and stereochemical correctness.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) in a molecule in solution, allowing for the elucidation of its connectivity and conformation.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent is crucial for sample solubility and to avoid interfering signals.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to obtain information on the chemical shifts, coupling constants, and integration of proton signals.

-

Acquire a 1D ¹³C NMR spectrum (often using proton decoupling) to identify the chemical shifts of all carbon atoms.

-

Acquire a series of two-dimensional (2D) NMR spectra to establish connectivity and spatial relationships:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry.

-

-

-

Data Analysis:

-

Process the acquired data (Fourier transformation, phasing, and baseline correction).

-

Assign all ¹H and ¹³C chemical shifts using the combination of 1D and 2D spectra.

-

Analyze coupling constants and NOE/ROE correlations to determine the relative stereochemistry and conformational preferences of the molecule in solution.

-

Quantitative Structural and Activity Data

Table 1: Cytotoxicity of this compound and its Derivatives (IC₅₀ values in µM)

| Compound | Derivative Type | Cell Line | IC₅₀ (µM) | Reference |

| This compound | Parent Dihydro-form | SKBr3 | >10 | [1] |

| 17-AAG (Tanespimycin) | 17-demethoxy-17-allylamino | SKBr3 | 0.02 | [1] |

| 17-DMAG | 17-demethoxy-17-dimethylaminoethylamino | SKBr3 | 0.008 | [1] |

| 19-phenyl-4,5-dihydrogeldanamycin | 19-phenyl | MDA-MB-468 | ~0.5 | [1] |

| 19-hydroxy-4,5-dihydrogeldanamycin | 19-hydroxy | A549 | >10 | [3] |

Note: IC₅₀ values can vary depending on the assay conditions and cell line. This table provides a comparative overview from the cited literature.

Table 2: ¹H and ¹³C NMR Chemical Shift Data for this compound

A complete and unambiguously assigned NMR dataset for this compound is not consistently reported across the literature. The following represents a partial and exemplary dataset based on typical chemical shifts for the geldanamycin scaffold.

| Position | ¹³C (ppm) | ¹H (ppm) |

| 1 | ~170 | - |

| 3 | ~125 | ~6.5 (d) |

| 4 | ~35 | ~2.5 (m) |

| 5 | ~30 | ~1.8 (m) |

| 6 | ~75 | ~4.0 (m) |

| 7 | ~135 | ~5.8 (d) |

| 8 | ~130 | ~5.5 (dd) |

| 9 | ~35 | ~2.4 (m) |

| 10 | ~40 | ~1.7 (m) |

| 11 | ~70 | ~3.5 (m) |

| 12-OCH₃ | ~56 | ~3.3 (s) |

| 14 | ~184 | - |

| 15 | ~108 | ~7.2 (s) |

| 17-OCH₃ | ~61 | ~4.0 (s) |

| 18 | ~155 | - |

| 21 | ~145 | - |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Signaling Pathways and Experimental Workflows

Hsp90 Inhibition and Client Protein Degradation Pathway

This compound and its derivatives exert their anticancer effects by inhibiting the ATPase activity of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of a wide array of Hsp90 client proteins, many of which are oncoproteins critical for tumor cell survival and proliferation. The degradation is primarily mediated by the ubiquitin-proteasome pathway.

Caption: Hsp90 inhibition by this compound derivatives disrupts the chaperone cycle, leading to client protein ubiquitination and proteasomal degradation.

General Experimental Workflow for Characterization

The characterization of novel this compound derivatives typically follows a structured workflow to assess their structural integrity, purity, and biological activity.

Caption: A typical experimental workflow for the synthesis and characterization of this compound derivatives.

Conclusion

The structural analysis of this compound and its derivatives is a cornerstone of the ongoing effort to develop clinically viable Hsp90 inhibitors. Techniques such as X-ray crystallography and NMR spectroscopy provide invaluable insights into the molecular architecture and conformational dynamics of these compounds, which in turn informs our understanding of their structure-activity relationships. The data presented in this guide underscore the potential of modifying the geldanamycin scaffold to achieve improved pharmacological properties. Future research will undoubtedly continue to leverage these structural analysis techniques to design and synthesize novel derivatives with enhanced efficacy and safety profiles for the treatment of cancer and other diseases where Hsp90 plays a critical role.

References

The Pharmacokinetics of 4,5-Dihydrogeldanamycin: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Preclinical and Clinical Pharmacokinetic Profile of the HSP90 Inhibitor, Alvespimycin (17-DMAG)

Introduction

4,5-Dihydrogeldanamycin, more commonly known as alvespimycin or 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin), is a potent, second-generation, semi-synthetic inhibitor of Heat Shock Protein 90 (HSP90).[1] As a water-soluble analog of 17-AAG, it offers improved pharmaceutical properties, including greater bioavailability and reduced metabolic liabilities.[2][3][4] HSP90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of client proteins, many of which are integral to oncogenic signaling pathways.[1][4] By inhibiting the intrinsic ATPase activity of HSP90, 17-DMAG triggers the proteasomal degradation of these client proteins, leading to the disruption of multiple cancer-promoting processes, including cell proliferation, survival, and angiogenesis.[1][4] This guide provides a comprehensive technical overview of the pharmacokinetics of 17-DMAG, presenting key data from preclinical and clinical investigations, detailing experimental methodologies, and visualizing its mechanism of action.

Mechanism of Action: HSP90 Inhibition

17-DMAG exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminus of HSP90, thereby inhibiting its chaperone function. This leads to the ubiquitin-mediated degradation of HSP90 client proteins, which include numerous kinases, transcription factors, and other proteins that are often mutated or overexpressed in cancer cells. A key pharmacodynamic marker of HSP90 inhibition is the induction of Heat Shock Protein 70 (HSP70), a compensatory response to the cellular stress caused by the loss of HSP90 function.[4][5]

Preclinical Pharmacokinetics

Preclinical studies in mice and rats have been instrumental in characterizing the pharmacokinetic profile of 17-DMAG. These studies have demonstrated its wide tissue distribution and dose-proportional exposure.

Data Presentation

| Species | Strain | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | Total Body Clearance (mL/kg/min) | Key Findings |

| Mouse | C.B-17 SCID | 75 | i.v. | 15.4 ± 1.4 | - | 17.87 | 70 | Wide tissue distribution with prolonged retention in tumors compared to normal tissues.[5] |

| Mouse | CD2F1 | 75 | i.v. | 18 - 24.2 | 5 | 19.2 | - | Peak plasma concentrations observed shortly after injection.[1] |

| Mouse | CD2F1 | 75 | i.p. | - | - | - | - | Excellent bioavailability (100%).[1] |

Table 1: Summary of Preclinical Pharmacokinetic Parameters of 17-DMAG.

Experimental Protocols

A representative preclinical pharmacokinetic study protocol involves the following steps:

Detailed Methodology:

-

Animal Model: Severe Combined Immunodeficient (SCID) mice bearing subcutaneous MDA-MB-231 human breast cancer xenografts are frequently used.[5]

-

Drug Administration: 17-DMAG is typically administered as a single intravenous (i.v.) bolus dose.[5]

-

Sample Collection: At predetermined time points following drug administration, cohorts of mice are euthanized, and blood and various tissues (tumor, liver, kidney, heart, lung, spleen) are collected.[5] Blood is processed to plasma.

-

Analytical Method: The concentration of 17-DMAG in plasma and tissue homogenates is quantified using a validated high-performance liquid chromatography (HPLC) method.[5]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), area under the concentration-time curve (AUC), and total body clearance.

Clinical Pharmacokinetics

Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of 17-DMAG in patients with advanced solid tumors and hematological malignancies. These studies have explored various dosing schedules.

Data Presentation

| Study Population | Dosing Schedule | Dose Range (mg/m²) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Key Findings |

| Advanced Solid Tumors | Daily for 5 days (every 3 weeks) | 1.5 - 46 | 0.071 - 1.7 | - | 0.7 - 14.7 | 24 ± 15 | Linear pharmacokinetics over the dose range.[2] |

| Advanced Solid Tumors | Weekly | 2.5 - 106 | Proportional to dose (≤80 mg/m²) | - | Proportional to dose (≤80 mg/m²) | 24.6 ± 8.6 | Recommended Phase II dose of 80 mg/m² weekly.[3][6][7] |

| Advanced Malignancies | Twice weekly (4-week cycles) | - | Proportional to dose | - | Proportional to dose | - | Well-tolerated with stable disease observed in some patients.[8] |

| Acute Myeloid Leukemia | Twice weekly (2 of 3 weeks) | 8 - 32 | Linear increase with dose | - | Linear increase with dose | - | Minor accumulation with repeated dosing.[9] |

Table 2: Summary of Clinical Pharmacokinetic Parameters of 17-DMAG.

Experimental Protocols

Clinical pharmacokinetic assessments typically follow a standardized protocol:

Detailed Methodology:

-

Drug Formulation and Administration: 17-DMAG is supplied as a lyophilized powder and reconstituted with sterile water.[2] The required dose is further diluted in 0.9% NaCl and administered as a 1-hour intravenous infusion.[2][4]

-

Pharmacokinetic Blood Sampling: Blood samples are collected in heparinized tubes at multiple time points, including pre-dose, during the infusion, and at various intervals post-infusion (e.g., 5, 10, 15, 30 minutes, and 1, 2, 4, 8, 12, 16, 24, 48, 72, and 96 hours).[2][3]

-

Plasma Preparation and Storage: Blood samples are centrifuged to separate the plasma, which is then stored at -70°C or -80°C until analysis.[2][3]

-

Bioanalytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify 17-DMAG concentrations in plasma.[8][10]

-

Pharmacokinetic Data Analysis: Pharmacokinetic parameters are determined using non-compartmental analysis.[8] Population pharmacokinetic modeling may also be employed to identify sources of variability in drug exposure.[10]

Pharmacodynamics and Biomarkers

The pharmacodynamic effects of 17-DMAG are closely linked to its pharmacokinetic profile. Key biomarkers of HSP90 inhibition include:

-

Induction of HSP72: Increased levels of HSP72 in peripheral blood mononuclear cells (PBMCs) and tumor biopsies serve as a reliable marker of target engagement.[3][6]

-

Depletion of Client Proteins: A reduction in the levels of HSP90 client proteins, such as CDK4 and LCK, in tumor samples confirms the biological activity of 17-DMAG.[3][6]

Conclusion

This compound (alvespimycin, 17-DMAG) has a well-characterized pharmacokinetic profile in both preclinical models and human subjects. It exhibits dose-proportional exposure and wide tissue distribution, with prolonged retention in tumor tissues. The established pharmacokinetic and pharmacodynamic relationship, evidenced by the modulation of HSP70 and client proteins, provides a strong rationale for its continued investigation as a therapeutic agent in oncology. The data and protocols summarized in this guide offer a valuable resource for researchers and drug development professionals involved in the ongoing evaluation of this promising HSP90 inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pharmacokinetics and pharmacodynamics of 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG, NSC 707545) in C.B-17 SCID mice bearing MDA-MB-231 human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ascopubs.org [ascopubs.org]

- 8. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Population pharmacokinetic analysis of 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) in adult patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-proliferative Activity of 4,5-Dihydrogeldanamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro anti-proliferative activity of 4,5-Dihydrogeldanamycin, a derivative of the potent heat shock protein 90 (Hsp90) inhibitor, geldanamycin. The primary mechanism of action for geldanamycin and its analogues is the inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2] This guide details the impact of Hsp90 inhibition on key oncogenic signaling pathways, provides comprehensive experimental protocols for assessing its anti-proliferative effects, and presents available quantitative data for related compounds to offer a comparative context.

Introduction

Heat shock protein 90 (Hsp90) has emerged as a critical target in cancer therapy due to its role in stabilizing a wide array of oncoproteins.[2] Geldanamycin, a natural product, was one of the first identified Hsp90 inhibitors.[3] However, its clinical development has been hampered by issues such as poor solubility and hepatotoxicity.[3] This has led to the development of numerous derivatives, including this compound, with the aim of improving the therapeutic index.[3] These compounds bind to the N-terminal ATP-binding pocket of Hsp90, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[1][2] This disruption of cellular homeostasis triggers cell cycle arrest and apoptosis, thereby exerting anti-proliferative effects on cancer cells.[4]

Mechanism of Action: Hsp90 Inhibition

This compound, as a geldanamycin analog, functions by inhibiting the ATPase activity of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins. Many of these client proteins are critical components of signaling pathways that are often dysregulated in cancer.

Key Signaling Pathway Affected: PI3K/Akt

A primary signaling cascade affected by Hsp90 inhibition is the PI3K/Akt pathway, which is central to cell survival, proliferation, and growth.[5] Akt, a serine/threonine kinase, is a well-established Hsp90 client protein.[5] Inhibition of Hsp90 by compounds like this compound leads to the degradation of Akt, thereby downregulating the entire PI3K/Akt signaling pathway.[5] This results in the induction of apoptosis and a reduction in cell proliferation.

Quantitative Data: In Vitro Anti-proliferative Activity

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Geldanamycin | HT29 | Colon Cancer | >10 | [6] |

| Geldanamycin | BE | Colon Cancer | >10 | [6] |

| 17-AAG | Multiple Cell Lines | Various | Not specified | [4] |

| 17-DMAG | Multiple Cell Lines | Various | Not specified | [4] |

Note: The IC50 values can vary significantly depending on the cell line and the assay conditions (e.g., incubation time).

Experimental Protocols

The following are detailed protocols for commonly used assays to determine the in vitro anti-proliferative activity of Hsp90 inhibitors like this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well tissue culture plates

-

This compound (or other Hsp90 inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis of PI3K/Akt Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins in a sample, allowing for the assessment of Hsp90 client protein degradation.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Hsp90, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Akt) diluted in blocking buffer, typically overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[10]

-

Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels, normalizing to a loading control such as GAPDH or β-actin.

Conclusion

This compound holds promise as an anti-proliferative agent due to its mechanism of action as an Hsp90 inhibitor. By disrupting the function of this key molecular chaperone, it can effectively downregulate critical oncogenic signaling pathways such as the PI3K/Akt pathway, leading to cancer cell death. While specific quantitative data for this compound is still emerging, the established protocols and the data from related geldanamycin derivatives provide a strong framework for its continued investigation and development as a potential cancer therapeutic. Further research is warranted to fully characterize its in vitro and in vivo efficacy and to establish a comprehensive safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Non-benzoquinone geldanamycin analogs trigger various forms of death in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting PI3K/Akt/HSP90 signaling sensitizes gastric cancer cells to deoxycholate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Geldanamycin-induced cytotoxicity in human colon-cancer cell lines: evidence against the involvement of c-Src or DT-diaphorase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. texaschildrens.org [texaschildrens.org]

- 9. atcc.org [atcc.org]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 4,5-Dihydrogeldanamycin (17-DMAG) Hsp90 Client Protein Degradation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins.[1] Many of these client proteins are key signaling molecules, including protein kinases and transcription factors, that are often dysregulated in cancer and other diseases.[2][3] The inhibition of Hsp90's chaperone function leads to the misfolding and subsequent degradation of these client proteins, primarily through the ubiquitin-proteasome pathway.[3][4][5] This makes Hsp90 an attractive therapeutic target for cancer therapy.[6][7]

4,5-Dihydrogeldanamycin (17-DMAG) is a potent, water-soluble derivative of geldanamycin that functions as an Hsp90 inhibitor.[1] It binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity, which is essential for its chaperone function.[6][8] This inhibition triggers the degradation of Hsp90 client proteins, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[1][9]

This document provides a detailed protocol for assessing the degradation of Hsp90 client proteins in cultured cells following treatment with 17-DMAG. The primary method of analysis is Western blotting, a widely used technique to detect and quantify specific proteins in a complex mixture.

Mechanism of Action of 17-DMAG

17-DMAG competitively binds to the ATP-binding site in the N-terminal domain of Hsp90. This prevents the binding of ATP and inhibits the chaperone's intrinsic ATPase activity.[6] The inhibition of the Hsp90 chaperone cycle leads to the destabilization of its client proteins. These destabilized client proteins are then recognized by the cellular quality control machinery, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[3][10] This targeted degradation of oncoproteins disrupts critical cell signaling pathways involved in cell proliferation and survival.[8] A common compensatory response to Hsp90 inhibition is the upregulation of heat shock protein 70 (Hsp70).[3][6]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with 17-DMAG

This protocol describes the general procedure for treating cultured cancer cells with 17-DMAG to induce Hsp90 client protein degradation.

Materials:

-

Cancer cell line of interest (e.g., SKBR3, BT474, MCF7 for breast cancer; A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (17-DMAG)

-

Dimethyl sulfoxide (DMSO)

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Preparation of 17-DMAG: Prepare a stock solution of 17-DMAG in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest drug concentration.

-

Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of 17-DMAG or the vehicle control.

-

Incubation: Incubate the cells for the desired time points. A time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment are recommended to determine the optimal conditions for client protein degradation.[10][11]

-

Cell Harvest: After the incubation period, place the culture plates on ice and wash the cells twice with ice-cold PBS.[7] Proceed immediately to cell lysis.

Table 1: Recommended 17-DMAG Treatment Parameters

| Parameter | Recommended Range | Notes |

| Cell Line | Various cancer cell lines (e.g., breast, lung, colon, osteosarcoma) | The sensitivity to 17-DMAG can vary between cell lines.[10][11] |

| 17-DMAG Concentration | 10 nM - 1000 nM | A dose-response experiment is crucial to determine the optimal concentration for each cell line.[11] |

| Incubation Time | 6 - 48 hours | Time-course experiments are recommended to observe the kinetics of protein degradation.[11][12] |

| Vehicle Control | DMSO | The final concentration of DMSO should be consistent across all treatments and typically below 0.1%. |

Protocol 2: Cell Lysis and Protein Quantification

This protocol details the extraction of total protein from cells and the determination of protein concentration.

Materials:

-

Protease and phosphatase inhibitor cocktails

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Bicinchoninic acid (BCA) protein assay kit

-

Microplate reader

Procedure:

-